1-([1,1'-Biphenyl]-4-yl(4-fluorophenyl)methyl)-1H-imidazole
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Overview
Description
1-([1,1’-Biphenyl]-4-yl(4-fluorophenyl)methyl)-1H-imidazole is a complex organic compound that features a biphenyl structure with a fluorophenyl group and an imidazole ring
Preparation Methods
The synthesis of 1-([1,1’-Biphenyl]-4-yl(4-fluorophenyl)methyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via electrophilic aromatic substitution, where a fluorobenzene derivative reacts with the biphenyl core.
Formation of the Imidazole Ring: The final step involves the cyclization of an appropriate precursor to form the imidazole ring, often using reagents such as ammonium acetate and a suitable aldehyde under acidic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-([1,1’-Biphenyl]-4-yl(4-fluorophenyl)methyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the biphenyl or imidazole rings are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-([1,1’-Biphenyl]-4-yl(4-fluorophenyl)methyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-([1,1’-Biphenyl]-4-yl(4-fluorophenyl)methyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active sites, modulating the activity of the target molecule. The biphenyl and fluorophenyl groups contribute to the compound’s overall stability and binding affinity, enhancing its effectiveness.
Comparison with Similar Compounds
1-([1,1’-Biphenyl]-4-yl(4-fluorophenyl)methyl)-1H-imidazole can be compared with other similar compounds, such as:
1-([1,1’-Biphenyl]-4-ylmethyl)-1H-imidazole: Lacks the fluorophenyl group, resulting in different chemical properties and biological activities.
1-([1,1’-Biphenyl]-4-yl(4-chlorophenyl)methyl)-1H-imidazole:
1-([1,1’-Biphenyl]-4-yl(4-bromophenyl)methyl)-1H-imidazole: The presence of a bromophenyl group alters its chemical behavior and interactions with biological targets.
The uniqueness of 1-([1,1’-Biphenyl]-4-yl(4-fluorophenyl)methyl)-1H-imidazole lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(4-fluorophenyl)-(4-phenylphenyl)methyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2/c23-21-12-10-20(11-13-21)22(25-15-14-24-16-25)19-8-6-18(7-9-19)17-4-2-1-3-5-17/h1-16,22H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHUCSFBPZLRGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=C(C=C3)F)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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